molecular formula C21H27NO4 B8817976 RAM-386 CAS No. 104117-59-1

RAM-386

Cat. No.: B8817976
CAS No.: 104117-59-1
M. Wt: 357.4 g/mol
InChI Key: JVUJAHMRKLLSTA-MBPVOVBZSA-N
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Description

RAM-386 (CAS No. 85386-14-7) is a heterocyclic organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol. It exhibits notable pharmacological properties, including high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibitory activity against cytochrome P450 enzymes CYP1A2 and CYP2C19 . Its solubility varies significantly across different solvents, ranging from 0.00502 mg/mL (low solubility) to 0.359 mg/mL (moderate solubility), suggesting pH-dependent bioavailability .

Synthetically, this compound is prepared via multi-step reactions involving zinc-acetic acid reduction in tetrahydrofuran (THF) and palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . These methods highlight its complex synthesis pathway compared to simpler aromatic derivatives.

Properties

CAS No.

104117-59-1

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-pentyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C21H27NO4/c1-2-3-4-10-22-11-9-20-17-13-5-6-14(23)18(17)26-19(20)15(24)7-8-21(20,25)16(22)12-13/h5-6,16,19,23,25H,2-4,7-12H2,1H3/t16-,19+,20+,21-/m1/s1

InChI Key

JVUJAHMRKLLSTA-MBPVOVBZSA-N

Isomeric SMILES

CCCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CCCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RAM-386 involves a series of carefully controlled chemical reactions. The primary synthetic route includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as resonant acoustic mixing (RAM) technology. This method allows for efficient and consistent production of the compound, ensuring that the quality and properties of this compound are maintained across large batches .

Chemical Reactions Analysis

Types of Reactions: RAM-386 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are crucial for achieving the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

RAM-386 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, this compound is studied for its potential role in cellular processes and interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. Industrially, this compound is utilized in the production of advanced materials and as a component in memory and data storage devices .

Mechanism of Action

The mechanism of action of RAM-386 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound (C₁₃H₁₂N₂O₂) 5-methyl-2-(pyridin-2-yl)benzoic acid 2-methyl-4-phenylpyridine-5-carboxylic acid
Molecular Weight 228.25 g/mol 229.25 g/mol 225.26 g/mol
Key Substituents Pyridine, carboxylic acid Pyridine, methyl, benzoic acid Phenyl, methyl, pyridine-carboxylic acid
Solubility 0.342–0.359 mg/mL (moderate) Limited data Limited data
CYP Inhibition CYP1A2, CYP2C19 Not reported Not reported
BBB Permeability High Unknown Unknown
Synthetic Complexity High (Pd-catalyzed steps) Moderate Low (single-step coupling)

Key Findings:

Structural Similarities: All three compounds feature a pyridine ring fused with a carboxylic acid group, critical for binding to enzymatic targets.

Functional Differences :

  • Solubility : this compound’s solubility profile is better characterized, with variability attributed to its methyl and phenyl substituents , which may hinder or enhance hydrogen bonding in polar solvents .
  • Enzyme Inhibition : Unlike its analogs, this compound demonstrates dual CYP inhibition , suggesting its unique substituents (e.g., phenyl group) enhance interactions with cytochrome active sites .
  • Synthesis : this compound requires palladium-mediated cross-coupling, increasing production costs compared to the simpler synthesis of 2-methyl-4-phenylpyridine-5-carboxylic acid .

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